Alpha-Methyl-N-Acetyl-D-Glucosamine
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Overview
Description
These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group . This compound is a derivative of glucosamine, which is significant in several biological systems.
Preparation Methods
The synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine involves the selective functionalization of different hydroxyl substituents on D-glucose and D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative . Industrial production methods often involve enzymatic and chemical processes to achieve high yields and purity .
Chemical Reactions Analysis
Alpha-Methyl-N-Acetyl-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Alpha-Methyl-N-Acetyl-D-Glucosamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-Methyl-N-Acetyl-D-Glucosamine involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and activate the lectin complement pathway, which plays a role in the immune response . Additionally, it can undergo O-GlcNAcylation, a process that adds a single N-acetylglucosamine sugar to the serine or threonine of a protein, affecting enzyme activity and signal transduction .
Comparison with Similar Compounds
Alpha-Methyl-N-Acetyl-D-Glucosamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-Acetylglucosamine: A monosaccharide derivative of glucose, widely distributed in nature.
N-Acetylgalactosamine: Another derivative with similar biological roles but different structural properties.
Glucosamine: A precursor to N-acetyl derivatives, commonly used in dietary supplements.
These compounds share some functional similarities but differ in their specific applications and biological effects.
Properties
Molecular Formula |
C9H17NO6 |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1 |
InChI Key |
ZEVOCXOZYFLVKN-LJASKYJCSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Origin of Product |
United States |
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